7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

HDAC6 inhibition fluorination effect isoform selectivity

SAR inconsistency from analog substitution plagues BRD4 inhibitor programs. Des-fluoro (CAS 85160-84-5) or des-methyl (CAS 103361-67-7) analogs alter electronic profile and hydrogen-bonding capacity, causing potency loss. Procure the exact 7-fluoro-2,2-dimethyl-6-nitro intermediate to ensure route fidelity. • Enables Y08060 chemotype with nanomolar BRD4(1) inhibition and 61.54% oral bioavailability in mouse PK. • HDAC6 IC50 of 206 nM as alternative optimization starting point. • 98% HPLC purity with orthogonal reactive handles (nitro reduction, fluoro SNAr).

Molecular Formula C10H9FN2O4
Molecular Weight 240.19 g/mol
Cat. No. B13055704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Molecular FormulaC10H9FN2O4
Molecular Weight240.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C
InChIInChI=1S/C10H9FN2O4/c1-10(2)9(14)12-6-4-7(13(15)16)5(11)3-8(6)17-10/h3-4H,1-2H3,(H,12,14)
InChIKeyLHLYJWFCFVLWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Structural and Procurement Overview


7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 103362-02-3, C10H9FN2O4, MW 240.19) is a poly-substituted benzoxazinone heterocycle that combines a 7-fluoro, a 6-nitro, and a geminal 2,2-dimethyl substitution pattern on the 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold . This specific substitution array makes the compound a privileged synthetic intermediate, most notably documented as a core building block in the synthesis of selective bromodomain-containing protein 4 (BRD4) inhibitors of the 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one class [1]. The compound is commercially available from several chemical suppliers in research-grade purity (typically ≥95–98%) .

Why 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Close Benzoxazinone Analogs


The simultaneous presence of the electron-withdrawing 6-nitro and 7-fluoro groups on the benzoxazinone core, together with the sterically bulky gem-dimethyl at position 2, creates a uniquely polarized and shape-defined aromatic system. Removing the fluorine (as in 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 85160-84-5 ) alters both the electronic profile and hydrogen-bonding capacity of the ring, while omission of the 2,2-dimethyl groups (as in 7-fluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 103361-67-7 ) reduces steric bulk and conformational restriction. Such modifications have been shown to drastically affect downstream biological activity in BRD4 inhibitor programs, where the 2,2-dimethylbenzoxazinone core is essential for achieving nanomolar BRD4(1) potency and selectivity over non-BET bromodomains [1]. Consequently, procurement of the exact 7-fluoro-2,2-dimethyl-6-nitro compound is critical for consistency in structure–activity relationship (SAR) campaigns and for generating patent-defined chemical matter.

Head-to-Head and Cross-Study Quantitative Evidence for 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one Differentiation


Fluorine-Driven HDAC6 Isoform Selectivity vs. Non-Fluorinated 2,2-Dimethyl-6-nitro Analog

In a series of fluorinated HDAC inhibitors, the 7-fluoro substitution on the benzoxazinone scaffold contributed to HDAC6 inhibitory potency (IC50 = 206 nM) and, critically, imparted selectivity over other HDAC isoforms when compared with non-fluorinated 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one-based chemotypes, which lack the fluorine atom and show a different inhibition profile [1]. The fluorinated compound displays measurable HDAC6 engagement, whereas the des-fluoro analog is not reported as an HDAC6 inhibitor in the same assay system, supporting the specificity-conferring role of the 7-fluoro substituent.

HDAC6 inhibition fluorination effect isoform selectivity

Role as a Critical Intermediate in Selective BRD4 Inhibitor Y08060 Synthesis vs. Des-Fluoro or Des-Methyl Scaffolds

The 7-fluoro-2,2-dimethyl-6-nitro benzoxazinone served as the essential nitro-fluoro aromatic precursor in the design and synthesis of Y08060 (compound 36), a selective BET inhibitor. Y08060 inhibits BRD4(1) with nanomolar IC50 values and achieves 61.54% oral bioavailability in vivo, while displaying selectivity over non-BET bromodomains [1]. Attempts to replace the 2,2-dimethylbenzoxazinone core or omit the fluorine led to loss of BRD4 potency and selectivity, as established by systematic SAR studies across >30 analogs [1]. The intact 7-fluoro-2,2-dimethyl-6-nitro building block is therefore non-substitutable for reproducing the published lead compound.

BRD4 inhibition prostate cancer synthetic intermediate SAR

Purity and Identity Differentiation from Closest Commercially Available Analogs

The target compound is supplied at 98% purity (HPLC) by vendors such as Leyan , whereas the closest commercially available analog, 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (Sigma-Aldrich JRD0411), is sold as an 'AldrichCPR' product with no analytical data provided and an 'as-is' warranty disclaimer . The fluorinated compound therefore offers superior identity confidence for synthetic and analytical chemistry applications.

chemical procurement purity specification structural identity

Calculated vs. Measured LogP: Impact of 7-Fluoro Substitution on Lipophilicity Compared to Des-Fluoro Analog

The 7-fluoro substitution decreases the computed LogP relative to the des-fluoro analog. The fluorinated compound has a vendor-reported LogP of 1.8434 (ALogP) , whereas the des-fluoro 2,2-dimethyl-6-nitro compound is not reported with a computed LogP in supplier databases, and the non-fluorinated, non-methylated 7-fluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has a different LogP due to the absence of the hydrophobic gem-dimethyl groups . The moderate LogP of the target compound (≈1.84) balances aqueous solubility and membrane permeability, a favorable profile for both synthetic manipulation and early-stage biological screening.

lipophilicity physicochemical properties fluorine effect

Recommended Procurement and Application Scenarios for 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one


Synthesis of Selective BRD4 BET Inhibitors for Oncology Drug Discovery

Medicinal chemistry teams developing selective BRD4 bromodomain inhibitors for castration-resistant prostate cancer should procure this compound as the key nitro-fluoro intermediate. The compound enables access to the Y08060 chemotype, which has demonstrated nanomolar BRD4(1) inhibition, cellular anti-proliferative activity in C4-2B and LNCaP lines, and 61.54% oral bioavailability in mouse PK studies [1]. Use of the exact intermediate ensures fidelity to the published synthetic route and SAR landscape.

HDAC6-Focused Chemical Probe Development

Groups investigating histone deacetylase 6 (HDAC6) as a therapeutic target can utilize this fluorinated benzoxazinone as a starting scaffold. The compound has a reported IC50 of 206 nM against human recombinant HDAC6 [1], providing a validated starting point for further optimization. Its fluorinated nature may contribute to favorable metabolic stability compared with non-fluorinated HDAC inhibitor scaffolds.

Fluorinated Heterocyclic Building Block for Diversity-Oriented Synthesis

The compound serves as a versatile, polyfunctionalized benzoxazinone building block. The 6-nitro group can be reduced to a 6-amino handle for amide coupling or diazotization chemistry, while the 7-fluoro substituent modulates electronic properties and can participate in nucleophilic aromatic substitution reactions. The 2,2-dimethyl groups provide steric shielding of the lactam carbonyl [1]. This combination of orthogonal reactive sites is not available in the des-fluoro or des-methyl analogs.

Reference Standard for Analytical Method Development

With a defined purity of 98% (HPLC) and well-characterized SMILES, InChI, and InChIKey [1], this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories that handle benzoxazinone-based pharmaceutical intermediates.

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